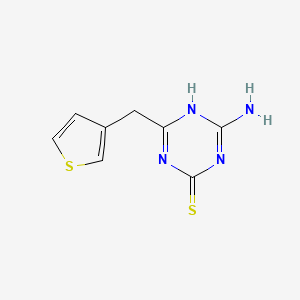![molecular formula C12H17NO2 B13194665 [3-(4-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13194665.png)
[3-(4-Methoxyphenyl)pyrrolidin-3-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Methoxyphenyl)pyrrolidin-3-YL]methanol is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common approach is to start with a suitable pyrrolidine precursor and perform functional group modifications to achieve the desired structure . Microwave-assisted organic synthesis (MAOS) has been employed to enhance synthetic efficiency .
Industrial Production Methods
While specific industrial production methods for [3-(4-Methoxyphenyl)pyrrolidin-3-YL]methanol are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow chemistry.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(4-Methoxyphenyl)pyrrolidin-3-YL]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The methoxyphenyl group can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carbonyl compound, while substitution of the methoxy group can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
[3-(4-Methoxyphenyl)pyrrolidin-3-YL]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research focuses on its potential therapeutic effects and its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [3-(4-Methoxyphenyl)pyrrolidin-3-YL]methanol involves its interaction with specific molecular targets. The pyrrolidine ring and methoxyphenyl group contribute to its binding affinity and selectivity for certain proteins and enzymes . These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used in many bioactive compounds.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, often exhibiting different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl and hydroxymethyl groups enhances its versatility as a research tool and potential therapeutic agent.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
[3-(4-methoxyphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-10(3-5-11)12(9-14)6-7-13-8-12/h2-5,13-14H,6-9H2,1H3 |
Clé InChI |
UMGKBZFZWHDGPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CCNC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


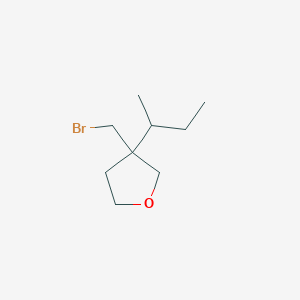
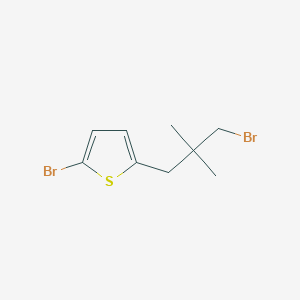

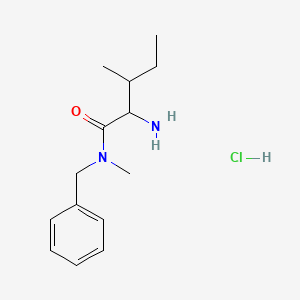
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13194617.png)
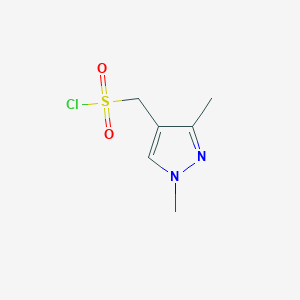
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13194623.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13194624.png)
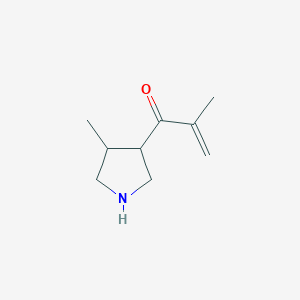
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-N-methylamine hydrochloride](/img/structure/B13194628.png)

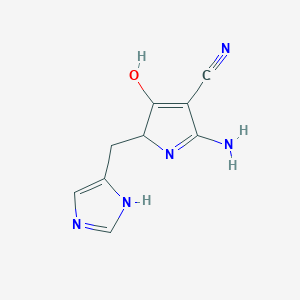
![3-[4-(Bromodifluoromethyl)phenyl]pyridine](/img/structure/B13194648.png)
